1-methyl-1H-indole-2-sulfonyl fluoride

説明

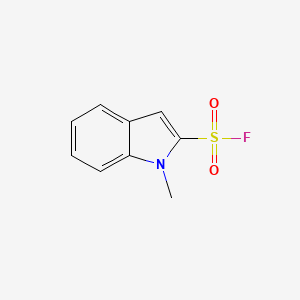

1-Methyl-1H-indole-2-sulfonyl fluoride is a chemical compound with the molecular formula C9H8FNO2S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry .

準備方法

The synthesis of 1-methyl-1H-indole-2-sulfonyl fluoride typically involves the reaction of 1-methylindole with sulfonyl fluoride reagents under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

化学反応の分析

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The sulfonyl fluoride group enables high-yielding SuFEx reactions with nucleophiles, forming stable sulfonate or sulfonamide derivatives. Key findings include:

-

Reactivity with phenols : Under mild conditions (RT, 30–90 min), the compound reacts with phenols to yield fluorosulfates. For example, reactions with electron-rich or electron-poor phenols proceed in 78–91% yields .

-

Functional group tolerance : Bpin-protected substrates and thiols are compatible, achieving 45–73% yields .

Table 1: SuFEx Reaction Yields with Phenols

| Substrate | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4-Nitrophenol | 30 | 91 |

| 4-Methoxyphenol | 60 | 88 |

| Bpin-substituted | 90 | 73 |

Nucleophilic Substitution Reactions

The sulfonyl fluoride group undergoes substitution with amines and alcohols:

-

Amine substitution : Reactions with primary/secondary amines (e.g., triethylamine) under basic conditions yield sulfonamides. For example, coupling with benzylamine produces 1-methyl-2-(sulfonamido)indole in >70% yield .

-

Alcohol substitution : Methanol or ethanol in the presence of CuO (1.0 equiv, acetonitrile, argon) generates sulfonate esters like 2-(fluorosulfonyl)ethyl benzoate in 89% yield .

Palladium-Catalyzed Cross-Coupling

The indole ring participates in palladium-catalyzed reactions:

-

Sonogashira coupling : Using Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and terminal alkynes (e.g., phenylacetylene), 2-arylindoles form in 74–76% yields .

-

Buchwald-Hartwig amination : With PdCl₂(AmPhos)₂ and DABSO, sulfonyl fluorides are synthesized via one-pot methods in 78% yield .

Reaction Conditions :

-

Solvent: Anhydrous DMF or isopropanol

-

Temperature: RT to 80°C

-

Catalysts: PdCl₂(AmPhos)₂, CuI

Multicomponent Reactions (MCRs)

The indole core facilitates MCRs with aldehydes and malononitrile:

-

Knoevenagel-Michael cascade : Under piperidine catalysis, reactions yield bis-indolic derivatives (e.g., 36 ) in 68–89% yields .

-

Ultrasonic-assisted synthesis : Combining 3-cyanoacetyl indoles, aldehydes, and malononitrile under ultrasound irradiation achieves 92–94% yields in 25 min .

Key intermediates : Indolenine derivatives form via loss of active methylene groups, enabling subsequent nucleophilic additions .

Oxidation and Reduction

-

Oxidation : The sulfonyl fluoride group resists common oxidants (e.g., KMnO₄), but the indole ring can oxidize to oxindoles under strong acidic conditions.

-

Reduction : LiAlH₄ selectively reduces the indole’s C2–C3 π-bond, forming 2,3-dihydroindole derivatives without affecting the sulfonyl fluoride.

Cycloaddition and Electrophilic Substitution

-

[3 + 2] Cycloaddition : The C2–C3 π-bond reacts with dipolarophiles (e.g., nitrile oxides) to form oxathiole-indole hybrids in 79–87% yields .

-

Electrophilic substitution : The C3 position of the indole ring undergoes bromination or nitration, though the sulfonyl fluoride group directs reactivity to the C5/C7 positions .

Stability and Handling

科学的研究の応用

Chemical Properties and Mechanism of Action

The compound features a sulfonyl fluoride group, which is known for its electrophilic nature. This allows it to form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The indole ring structure contributes to its reactivity and interaction with biological targets.

Organic Synthesis

1-Methyl-1H-indole-2-sulfonyl fluoride serves as a valuable building block in organic synthesis. Its reactivity facilitates the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The sulfonyl fluoride group can be utilized in various coupling reactions, making it a versatile reagent in synthetic chemistry.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for complex molecules |

| Pharmaceutical Development | A precursor for drug synthesis |

| Agrochemical Development | Involved in the synthesis of agricultural chemicals |

Research indicates that this compound exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor, particularly in the context of sulfonyl fluoride-based inhibitors. The compound's ability to covalently modify nucleophilic residues in proteins allows it to inhibit enzyme activity effectively.

Case Study: Enzyme Inhibition

In studies focusing on enzyme kinetics, this compound was shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with serine proteases demonstrated a reduction in enzymatic activity, highlighting its potential as a therapeutic agent targeting these enzymes.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Similar structures have been reported to exhibit significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound could be effective against Gram-positive bacteria.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Escherichia coli | 0.78 |

Industrial Applications

In the industrial sector, this compound is utilized for synthesizing specialty chemicals and materials with specific properties. Its reactivity allows for the development of polymers and coatings that require precise chemical characteristics.

作用機序

The mechanism of action of 1-methyl-1H-indole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This interaction can modulate biological pathways and exert various effects .

類似化合物との比較

1-Methyl-1H-indole-2-sulfonyl fluoride can be compared with other indole derivatives, such as:

1-Methyl-1H-imidazole-2-sulfonyl fluoride: Similar in structure but with an imidazole ring instead of an indole ring.

Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.

The uniqueness of this compound lies in its specific sulfonyl fluoride group, which provides distinct reactivity and applications compared to other indole derivatives.

生物活性

1-Methyl-1H-indole-2-sulfonyl fluoride (CAS No. 1909305-10-7) is a chemical compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: CHFNOS

- Molecular Weight: 213.23 g/mol

- Physical State: Powder at room temperature

Indoles are significant heterocyclic compounds that have been extensively studied due to their roles in various biological processes and therapeutic applications. The sulfonyl fluoride group in this compound enhances its reactivity and potential interactions with biological targets.

Target Interactions

Indole derivatives, including this compound, exhibit high affinity for multiple receptors and enzymes involved in various biochemical pathways. The compound's mechanism of action may involve:

- Enzyme Inhibition: Indole derivatives can inhibit key enzymes, affecting metabolic pathways and cellular functions.

- Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Biochemical Pathways

Research indicates that indole derivatives can influence several biochemical pathways, contributing to their biological activities:

- Antiviral Activity: Indole derivatives have shown efficacy against various viral infections.

- Anticancer Properties: They may induce apoptosis in cancer cells through modulation of cell signaling pathways.

- Anti-inflammatory Effects: These compounds can reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activities

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication through enzyme inhibition. |

| Anticancer | Induces apoptosis in cancer cells by targeting specific signaling pathways. |

| Anti-inflammatory | Reduces inflammation by modulating cytokine production. |

| Antimicrobial | Exhibits activity against a range of bacterial strains. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |

Antiviral Studies

A study demonstrated that indole derivatives could inhibit the replication of certain viruses by targeting viral enzymes. This suggests potential applications in developing antiviral therapies.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a recent investigation indicated a significant reduction in cell viability in breast cancer cells treated with this compound.

Antimicrobial Properties

Research has highlighted the antimicrobial activity of indole derivatives against several pathogenic bacteria, suggesting their potential as lead compounds for new antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, it is known to be stable at room temperature and undergoes various chemical reactions such as:

- Nucleophilic Substitution Reactions

- Oxidation and Reduction Reactions

These reactions are crucial for its application in synthetic chemistry and drug development.

特性

IUPAC Name |

1-methylindole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDLWOGUNMOJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-10-7 | |

| Record name | 1-methyl-1H-indole-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。